methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride
Description
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines
Properties
CAS No. |
2490655-78-0 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolan-4-yl)methanimines with 2,2-dichloroacetyl chloride, followed by cyclization to form the azetidine ring . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylazetidine-3-carboxylate: The non-hydrochloride form of the compound.
2,2-Dimethylazetidine-3-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
